![molecular formula C25H20ClN5O4 B2702560 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1243091-99-7](/img/structure/B2702560.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O4 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
- Molecular Formula : C25H20ClN5O4
- Molecular Weight : 489.9 g/mol
- CAS Number : 1243091-99-7
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes critical for bacterial survival and proliferation. For example, quinazoline derivatives have been reported to inhibit dihydrofolate reductase (DHFR) in bacteria such as Staphylococcus aureus and Escherichia coli .
- DNA Intercalation : The structure allows for potential intercalation into DNA strands, disrupting replication and transcription processes. This mechanism is particularly relevant in anticancer activity where DNA damage leads to apoptosis .
- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways that influence cell growth and survival .
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 2 µg/mL | 15 |
Escherichia coli | 4 µg/mL | 12 |
Enterococcus faecalis | 3 µg/mL | 14 |
Pseudomonas aeruginosa | 8 µg/mL | 10 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In addition to its antibacterial properties, the compound's cytotoxic effects have been evaluated using various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 | 15.3 |
HCT116 | 12.0 |
MCF7 | 18.5 |
The IC50 values suggest moderate cytotoxicity against HepG2 and HCT116 cell lines while maintaining a higher selectivity index compared to standard chemotherapeutics.
Case Studies
A recent study focused on the synthesis and evaluation of quinazoline derivatives highlighted the promising activity of compounds similar to our target compound. The study reported that certain derivatives exhibited selective inhibition against bacterial strains while showing lower toxicity towards human liver cells .
Another investigation into triazoloquinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM . These findings support the potential therapeutic applications of this class of compounds in both antibacterial and anticancer treatments.
科学的研究の応用
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer cells (MCF-7). Specific studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antihistaminic Activity
The compound's structure suggests potential antihistaminic properties. Similar triazoloquinazolines have been evaluated for their ability to block H1 histamine receptors. Preliminary pharmacological evaluations indicate that this compound may exhibit antihistamine effects comparable to established antihistamines .
Antimicrobial Activity
In addition to anticancer and antihistaminic properties, quinazoline derivatives have shown promising antibacterial and antifungal activities. Studies have reported that related compounds effectively inhibit the growth of various bacterial strains, highlighting their potential as therapeutic agents against antibiotic-resistant pathogens .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of similar quinazoline derivatives:
- Anticancer Evaluation : A study conducted at Al-Azhar University demonstrated the synthesis of related compounds with significant anticancer activity against multiple cell lines .
- Antimicrobial Testing : Research published in MDPI highlighted the antibacterial efficacy of triazoloquinazolines against resistant bacterial strains .
特性
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-21-12-11-17(26)13-19(21)27-22(32)15-30-25(34)31-20-10-6-5-9-18(20)23(33)29(24(31)28-30)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKQDACQWUGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。